3-Cyano-5-(methoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHUFHWIYUPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560462 | |
| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126739-90-0 | |
| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cyano 5 Methoxycarbonyl Benzoic Acid
Retrosynthetic Analysis of 3-Cyano-5-(methoxycarbonyl)benzoic acid
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by systematically disconnecting the target molecule into simpler, readily available starting materials.
Primary Disconnections: The most apparent disconnections involve the carbon-heteroatom bonds of the functional groups. However, direct disconnection of a carboxyl or cyano group from an aromatic ring does not correspond to a reliable synthetic reaction. Therefore, Functional Group Interconversion (FGI) is a key strategy.
Functional Group Interconversion (FGI):
The carboxyl group can be retrosynthetically converted to a methyl group, which can be introduced via Friedel-Crafts alkylation and subsequently oxidized.
The cyano group can be derived from an amino group via the Sandmeyer reaction, or from a halide through nucleophilic substitution. The amino group, in turn, can be obtained by the reduction of a nitro group.
The methoxycarbonyl group (ester) can be formed from a carboxylic acid, which itself can be derived from the oxidation of a methyl group.
Proposed Retrosynthetic Pathway:
A plausible retrosynthetic pathway for this compound is outlined below:
Target Molecule: this compound.
Disconnect Ester: The ester can be disconnected to 3-cyano-5-carboxybenzoic acid (isophthalic acid derivative) and methanol (B129727). This step corresponds to a standard esterification reaction in the synthetic direction.
FGI on Cyano Group: The cyano group can be traced back to an amino group, suggesting 3-amino-5-(methoxycarbonyl)benzoic acid as a precursor. This transformation is achieved synthetically through the Sandmeyer reaction.
FGI on Amino Group: The amino group is a reduced form of a nitro group. This points to 3-nitro-5-(methoxycarbonyl)benzoic acid as an earlier intermediate.
Disconnect Methoxycarbonyl Group: This ester can be disconnected to 3,5-dinitrobenzoic acid.
FGI on Carboxyl Group: The carboxyl group can be derived from the oxidation of a methyl group, leading back to 3,5-dinitrotoluene.
Final Precursor: 3,5-Dinitrotoluene can be synthesized from toluene through nitration.
This analysis suggests that a suitable starting material could be a simple, commercially available substituted toluene or benzoic acid derivative, which can be elaborated through a sequence of regioselective reactions.
Direct Synthetic Approaches to this compound
Direct synthetic approaches aim to construct the target molecule through a sequence of reactions, which can be categorized into one-pot sequences or multi-step syntheses.
Currently, there is limited specific information in the scientific literature detailing a one-pot synthesis for this compound. Such a process would be highly desirable for its efficiency, as it would minimize purification steps and reduce solvent waste. A hypothetical one-pot synthesis could involve the simultaneous or sequential addition of reagents to a common starting material, such as 3,5-dimethylbenzoic acid, to achieve oxidation of one methyl group, conversion of the other to a nitrile, and esterification in a single reaction vessel. However, the development of such a highly selective and compatible reaction system presents a significant synthetic challenge.
Linear multi-step syntheses are more commonly employed for the preparation of polysubstituted aromatic compounds like this compound. A representative linear synthesis, based on the principles of the retrosynthetic analysis, is described below:
A Potential Linear Synthetic Route:
Starting Material: 3,5-Dimethylbenzoic acid.
Selective Oxidation: One of the methyl groups is selectively oxidized to a carboxylic acid to yield 3-methyl-5-carboxybenzoic acid. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or nitric acid under controlled conditions.
Esterification: The newly formed carboxylic acid can be selectively esterified to the methyl ester, yielding 3-methyl-5-(methoxycarbonyl)benzoic acid. This selectivity can be achieved by exploiting the differential reactivity of the two carboxylic acid groups or by using protecting groups.
Benzylic Bromination: The remaining methyl group is converted to a bromomethyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions.
Cyanation: The bromomethyl group is then converted to a cyanomethyl group via nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN).
Final Oxidation: The cyanomethyl group is oxidized to the final cyano group at the aromatic ring, and the benzylic carbon is cleaved. This is a challenging transformation that may require specific and powerful oxidizing conditions.
An alternative and more common approach involves the introduction of the cyano group via a Sandmeyer reaction starting from an appropriate aniline derivative.
Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in the final steps. For this compound, a convergent strategy is less obvious due to the interconnected nature of the substituents on a single aromatic ring.
Precursor-Based Methodologies for this compound
These methodologies focus on the introduction of the key functional groups, particularly the cyano group, onto a pre-existing, suitably substituted benzene (B151609) ring.
The introduction of a cyano group onto an aromatic ring is a pivotal step in the synthesis of this compound. Several cyanation methods are available in organic synthesis.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a cyano group onto an aromatic ring. This reaction requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group, typically a halide.
In the context of synthesizing this compound, a suitable precursor for an SNAr reaction would be a molecule such as 3-halo-5-(methoxycarbonyl)benzoic acid, where the halo group is typically fluorine or chlorine. The two electron-withdrawing groups (the methoxycarbonyl and the carboxyl group) are meta to the halogen, which does not strongly activate the ring for SNAr. Therefore, forcing conditions, such as high temperatures and the use of a polar aprotic solvent like DMF or DMSO, would likely be necessary.
Illustrative SNAr Approach:
A potential SNAr route could involve the following precursor and reaction conditions:
| Precursor | Reagent | Solvent | Conditions | Product |
| 3-Fluoro-5-(methoxycarbonyl)benzoic acid | NaCN | DMF | High Temperature | This compound |
| 3-Chloro-5-(methoxycarbonyl)benzoic acid | CuCN | DMF/NMP | High Temperature | This compound |
Table 1: Hypothetical SNAr Routes for the Synthesis of this compound.
It is important to note that the reactivity in SNAr reactions is highly dependent on the specific substrate and reaction conditions. The presence of two deactivating groups meta to the leaving group makes this a challenging transformation. The Sandmeyer reaction, starting from 3-amino-5-(methoxycarbonyl)benzoic acid, is often a more reliable and widely used method for the introduction of a cyano group in such systems.
Strategies Involving Cyanation Reactions
Applications of the Sandmeyer Reaction in Cyanobenzoic Acid Synthesis
The Sandmeyer reaction provides a classical yet highly effective method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate. wikipedia.orgnih.gov This two-step process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt. wikipedia.org
In the context of synthesizing this compound, the starting material would be 3-amino-5-(methoxycarbonyl)benzoic acid. This precursor is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The subsequent addition of a solution of copper(I) cyanide (CuCN) facilitates the substitution of the diazonium group with a cyano group, yielding the target molecule. wikipedia.org
The Sandmeyer reaction is known for its broad applicability and is a cornerstone in the synthesis of various substituted aromatic compounds. nih.govpku.edu.cnorganic-chemistry.org The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas, followed by the transfer of the cyanide group from a copper(II) cyanide complex. wikipedia.org
| Starting Material | Reagents for Diazotization | Cyanation Reagent | Key Intermediate | Product |
|---|---|---|---|---|
| 3-amino-5-(methoxycarbonyl)benzoic acid | NaNO₂/HCl | CuCN | 3-(methoxycarbonyl)-5-carboxybenzenediazonium chloride | This compound |
Approaches Utilizing Carboxylation and Esterification Reactions
The synthesis of this compound can also be approached by constructing the ester and carboxylic acid functionalities from a suitable precursor.
Formation of the Methyl Ester Moiety
The Fischer esterification is a widely used method for the conversion of carboxylic acids to esters. rug.nlstudy.comyoutube.comyoutube.comadamcap.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com For the synthesis of the methyl ester moiety in the target compound, one could start with 3-cyano-5-carboxybenzoic acid and react it with methanol under acidic conditions.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is often used, or the water generated during the reaction is removed. adamcap.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by the nucleophilic attack of the alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
| Carboxylic Acid Precursor | Alcohol | Acid Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| 3-cyano-5-carboxybenzoic acid | Methanol | H₂SO₄ | Reflux | Methyl 3-cyano-5-carboxybenzoate |
Construction of the Benzoic Acid Functionality
The benzoic acid group can be introduced through various carboxylation methods. One such approach involves the selective hydrolysis of a dinitrile precursor. For instance, starting with 1,3-dicyanobenzene, it is possible to selectively hydrolyze one of the nitrile groups to a carboxylic acid. This reaction is typically carried out under basic or acidic conditions, with careful control of the reaction parameters to avoid the hydrolysis of both nitrile groups.
Another strategy involves the carboxylation of an organometallic reagent. For example, a Grignard reagent or an organolithium species can be formed from an aryl halide, which is then reacted with carbon dioxide to yield a carboxylate salt. Subsequent acidification provides the benzoic acid.
Pathways Involving Halogenation and Subsequent Functionalization
This synthetic route involves the initial introduction of a halogen atom onto the aromatic ring, which then serves as a leaving group for the subsequent introduction of the cyano group. A plausible starting material for this approach would be 3-bromo-5-methylbenzoic acid. chemicalbook.com
The first step would be the esterification of the carboxylic acid to form methyl 3-bromo-5-methylbenzoate. This can be achieved through Fischer esterification as described previously. The next step would involve the conversion of the methyl group into a functional group that can be displaced by a cyanide. This could be achieved through radical bromination of the benzylic position to form methyl 3-bromo-5-(bromomethyl)benzoate. Finally, a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, would yield methyl 3-bromo-5-(cyanomethyl)benzoate. The final step would then be the conversion of the bromo substituent to a cyano group via a transition metal-catalyzed cyanation reaction.
Oxidation-Driven Routes for Carboxylic Acid Formation
Oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common and effective synthetic transformation. In the context of synthesizing this compound, a suitable precursor would be methyl 3-cyano-5-methylbenzoate.
This oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction is typically performed under heating in an aqueous solution. The benzylic position of the methyl group is particularly susceptible to oxidation, leading to the formation of the corresponding benzoic acid.
| Starting Material | Oxidizing Agent | Typical Conditions | Product |
|---|---|---|---|
| Methyl 3-cyano-5-methylbenzoate | KMnO₄ | Heat, Aqueous solution | This compound |
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
For the diazotization of the weakly basic dimethyl 5-aminoisophthalate, the concentration and type of mineral acid, the rate of addition of sodium nitrite, and precise temperature control are crucial. Insufficient acidity can lead to incomplete diazotization and the formation of unwanted side products, while excessively harsh conditions might promote decomposition of the diazonium salt. The use of a slight excess of nitrous acid is common to drive the reaction to completion, but this must be carefully monitored.
In the subsequent Sandmeyer reaction, the choice of copper(I) salt and the reaction medium can significantly impact the yield of dimethyl 5-cyanophthalate. The use of freshly prepared copper(I) cyanide is often preferred to ensure high reactivity. The temperature of the reaction is another critical parameter; it must be high enough to facilitate the decomposition of the diazonium salt and the formation of the C-CN bond, but not so high as to promote the formation of tarry by-products. The use of phase-transfer catalysts has been shown to improve the efficiency of Sandmeyer reactions in some cases by facilitating the transfer of the cyanide anion to the organic phase.
The selective monohydrolysis of dimethyl 5-cyanophthalate presents a significant challenge in optimizing the synthesis. The goal is to achieve a high conversion of the diester to the monoacid without significant formation of the corresponding dicarboxylic acid. Key parameters to control include the nature and concentration of the base, the choice of solvent, the reaction temperature, and the reaction time. The use of a less reactive base or a sterically hindered base can sometimes favor monohydrolysis. Enzymatic hydrolysis, employing specific esterases, offers a highly selective and potentially greener alternative to chemical hydrolysis, although this would require screening for a suitable enzyme.
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction yield and product purity. This allows for the identification of the optimal set of conditions to maximize the production of this compound.
Below is a data table summarizing key reaction parameters and their potential impact on the synthesis.
| Reaction Step | Parameter | Potential Impact on Yield and Purity | Optimization Strategy |
| Diazotization | Acid Concentration | Affects the rate and completeness of diazonium salt formation. | Titration of acid to determine the optimal concentration for the specific substrate. |
| Temperature | Low temperatures (0-5 °C) are crucial to prevent decomposition of the unstable diazonium salt. | Precise temperature control using an ice-salt bath or a cryostat. | |
| Nitrite Stoichiometry | A slight excess is often used to ensure complete reaction, but a large excess can lead to side reactions. | Careful stoichiometric control and slow, controlled addition of the nitrite solution. | |
| Sandmeyer Reaction | Copper(I) Catalyst | The activity and purity of the copper(I) cyanide are critical for high yields. | Use of freshly prepared or high-purity catalyst. Exploration of alternative copper sources or catalyst systems. |
| Reaction Temperature | Influences the rate of reaction and the formation of by-products. | Optimization of the temperature profile, including controlled heating and quenching. | |
| Solvent | The solvent can affect the solubility of the reactants and the stability of the intermediates. | Screening of different solvents or solvent mixtures. | |
| Selective Hydrolysis | Base Stoichiometry | A key parameter for achieving monohydrolysis over di-hydrolysis. | Precise control of the molar equivalents of the base relative to the diester. |
| Reaction Time | Prolonged reaction times can lead to the formation of the dicarboxylic acid. | Monitoring the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time. | |
| Solvent System | The polarity and composition of the solvent can influence the selectivity of the hydrolysis. | Investigation of different solvent systems, including aqueous-organic mixtures. |
Sustainable and Green Chemistry Principles in the Production of this compound
The production of this compound can be made more sustainable by incorporating the principles of green chemistry into its synthetic route. Key areas for improvement include the choice of reagents, solvents, and catalysts, as well as waste minimization and energy efficiency.
Use of Safer Solvents and Reagents: Traditional Sandmeyer reactions often employ organic solvents. The exploration of greener solvent alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of the process. Aqueous-phase Sandmeyer reactions have been reported and offer a more sustainable option. nih.gov The use of highly toxic cyanides is a major drawback of the Sandmeyer cyanation. While necessary for the introduction of the nitrile group, strict safety protocols and waste treatment procedures are essential. Research into alternative, less toxic cyanating agents is ongoing.
Energy Efficiency: The diazotization step requires low temperatures, which can be energy-intensive on a large scale. The development of more stable diazonium intermediates or alternative synthetic routes that can be performed at or near ambient temperature would improve the energy efficiency of the process. Microwave-assisted synthesis has been shown to accelerate many organic reactions and could potentially be applied to certain steps in the synthesis of this compound, reducing reaction times and energy consumption.
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. In the context of this synthesis, this includes the catalytic nature of the copper(I) salt in the Sandmeyer reaction. Research into more efficient and recyclable catalysts, including heterogeneous catalysts that can be easily separated from the reaction mixture, would further enhance the sustainability of the process. For the potential alternative route involving the oxidation of a methyl group, the use of catalytic amounts of transition metals with a benign oxidant like molecular oxygen or hydrogen peroxide would be a greener approach compared to stoichiometric heavy metal oxidants.
Biocatalysis: As mentioned previously, the selective hydrolysis of the diester intermediate is a prime candidate for the application of biocatalysis. The use of enzymes (esterases) can offer high selectivity under mild reaction conditions (neutral pH, ambient temperature) in aqueous media, thereby avoiding the use of strong bases and organic solvents and minimizing the formation of by-products. nih.govwiley.com
By systematically evaluating and implementing these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Below is a table outlining some green chemistry considerations for the synthesis:
| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |
| Prevention | Optimizing reaction conditions to minimize by-product formation. | Reduced waste generation and purification costs. |
| Atom Economy | Utilizing catalytic rather than stoichiometric reagents where possible. | More efficient use of starting materials. |
| Less Hazardous Chemical Syntheses | Exploring alternatives to highly toxic cyanides. | Improved safety profile of the process. |
| Designing Safer Chemicals | The final product itself is an intermediate; its downstream applications should also consider green chemistry principles. | Reduced environmental impact of the entire product lifecycle. |
| Safer Solvents and Auxiliaries | Investigating the use of water or ionic liquids as solvents for the Sandmeyer reaction. | Reduced VOC emissions and solvent-related waste. |
| Design for Energy Efficiency | Developing synthetic routes that can be performed at ambient temperature and pressure. | Lower energy consumption and production costs. |
| Use of Renewable Feedstocks | While not directly applicable to the current synthetic route, future research could explore bio-based starting materials. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | The selective hydrolysis step avoids the need for protecting groups. | Simplified synthetic procedure and reduced waste. |
| Catalysis | Utilizing and optimizing catalytic processes (e.g., Sandmeyer reaction, potential oxidation routes). | Increased reaction efficiency and reduced waste. |
| Design for Degradation | Not directly applicable to the synthesis of the intermediate itself. | |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and minimize by-product formation. | Improved process control and reduced waste. |
| Inherently Safer Chemistry for Accident Prevention | Careful handling of diazonium salts and cyanides to minimize the risk of explosions and toxic exposure. | Enhanced operational safety. |
Chemical Reactivity and Transformations of 3 Cyano 5 Methoxycarbonyl Benzoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and decarboxylation.
Esterification Reactions of the Carboxyl Group
The conversion of the carboxylic acid group to an ester is a fundamental transformation. A common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the esterification of a benzoic acid derivative can be achieved by refluxing with an alcohol like methanol (B129727) and a catalytic amount of concentrated sulfuric acid. tcu.edumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess. masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com
Table 1: Representative Esterification Conditions for Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |
| Benzoic acid | Methanol | Conc. H₂SO₄ | Reflux, 45 min | Methyl benzoate | Not specified | tcu.edu |
| Benzoic acid | Methanol | Conc. H₂SO₄ | 65°C | Methyl benzoate | 90% | operachem.com |
| Hydroxy acid | Ethanol | Conc. H₂SO₄ | Reflux, 2 hours | Ethyl ester | 95% | operachem.com |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety of 3-cyano-5-(methoxycarbonyl)benzoic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.
In the context of peptide synthesis, the formation of an amide bond between an amino acid and a peptide chain is a critical step. This is often facilitated by coupling reagents that activate the carboxylic acid. A variety of reagents have been developed for this purpose, including carbodiimides, phosphonium salts, and aminium salts. These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide. For example, N-BOC-L-phenylalanine can be coupled with O-methyl L-isoleucine hydrochloride using a coupling agent in the presence of a base like triethylamine. researchgate.net
Table 2: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Examples | Activating Species |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | O-acylisourea |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | OBt ester |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | OAt or OBt esters |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires harsh conditions, such as high temperatures. nih.gov The thermal stability of benzoic acids means that decarboxylation often necessitates temperatures of 140°C or higher. nih.gov However, the presence of certain substituents on the aromatic ring can influence the ease of this reaction. Strongly electron-withdrawing groups attached to the α-carbon can facilitate decarboxylation at lower temperatures, often between 100-150°C. libretexts.org
Recent advancements have led to the development of milder decarboxylation methods. For example, a radical decarboxylative hydroxylation of benzoic acids can be achieved at 35°C using a copper-based catalyst and light. nih.gov This method proceeds through the formation of an aryl radical. nih.gov
The mechanism of thermal decarboxylation can vary. For some aromatic acids with a double-bonded functional group on the α-carbon, a cyclic elimination process is proposed. libretexts.org In acidic conditions, the decarboxylation of a beta-keto acid proceeds through an enol intermediate, which then tautomerizes to the final ketone product. youtube.comyoutube.com
Reactivity Profiles of the Methyl Ester Moiety
The methyl ester group of this compound is also susceptible to chemical transformations, primarily hydrolysis and transesterification.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. For example, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate can be hydrolyzed to the corresponding carboxylic acid in 95% yield by refluxing with sodium hydroxide in a mixture of water and methanol. operachem.comchemspider.com
Enzymatic hydrolysis offers a milder alternative to chemical methods. googleapis.com Nitrile-converting enzymes can be used for the hydrolysis of nitriles to carboxylic acids or amides under neutral pH and at temperatures around 30°C. googleapis.com
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is reversible and can be catalyzed by either acids or bases. For instance, crude methyl benzoate can be transesterified with alcohols like benzyl alcohol or butanol to produce the corresponding benzoate esters. researchgate.net The use of an excess of the reactant alcohol can drive the equilibrium towards the desired product.
Heterogeneous catalysts, such as metal oxides, have been employed for the transesterification of vegetable oil triglycerides with ethanol. srce.hr These catalysts can be easily separated from the reaction mixture and reused. srce.hr The transesterification of dimethyl carbonate with ethanol to produce ethyl methyl carbonate and diethyl carbonate can be promoted by heterogeneous solid base catalysts. researchgate.net
Reduction Reactions of the Ester Group
The methoxycarbonyl (ester) group is susceptible to reduction by powerful reducing agents. Typically, lithium aluminum hydride (LiAlH₄) is employed for the reduction of esters to primary alcohols. organic-chemistry.org In the case of this compound, a selective reduction of the ester group is challenging due to the presence of the other reducible groups, namely the carboxylic acid and the cyano group.
However, under specific conditions, it is conceivable to achieve the conversion of the ester to a hydroxymethyl group, yielding 3-cyano-5-(hydroxymethyl)benzoic acid. This transformation generally requires a strong hydride reagent. The reaction of esters with an excess of lithium and a catalytic amount of naphthalene, followed by methanolysis, can also lead to the corresponding alcohol. organic-chemistry.org
Table 1: General Conditions for Ester Reduction This table presents generally accepted conditions for the reduction of benzoate esters and may be applicable to the target compound.
| Reagent | Solvent | Typical Conditions | Product Functional Group |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0°C to room temperature, followed by acidic workup | Primary Alcohol (-CH₂OH) |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Generally unreactive with esters | No reaction |
Reactivity Profiles of the Cyano Group
The cyano (nitrile) group is a versatile functional group that undergoes a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. openstax.orgebsco.com
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. libretexts.orgchemistrysteps.com This reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. libretexts.orglumenlearning.com An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, also proceeding through an amide intermediate to ultimately yield a carboxylate salt. openstax.orglibretexts.org Upon acidification, the final carboxylic acid is obtained. libretexts.org
For this compound, complete hydrolysis of the cyano group would result in the formation of 5-(methoxycarbonyl)isophthalic acid. If both the nitrile and the ester are hydrolyzed, the product would be benzene-1,3,5-tricarboxylic acid.
Table 2: Conditions for Nitrile Hydrolysis
| Catalyst | Reagents | Intermediate | Final Product (from nitrile) |
|---|---|---|---|
| Acid | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid |
Reduction to Amine Derivatives
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemistrysteps.comchemguide.co.uk The reduction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. openstax.orgchemguide.co.uk Subsequent workup with water protonates the resulting dianion to yield the primary amine. openstax.org
Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel at elevated temperatures and pressures, also effectively reduces the nitrile group. chemguide.co.uk Applying these methods to this compound would convert the cyano group into an aminomethyl group, yielding 3-(aminomethyl)-5-(methoxycarbonyl)benzoic acid.
Table 3: Reagents for Nitrile Reduction
| Reagent/Method | Typical Conditions | Product Functional Group |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous/acidic workup | Primary Amine (-CH₂NH₂) |
| Catalytic Hydrogenation (H₂) | Metal catalyst (Pd, Pt, or Ni), elevated temperature and pressure | Primary Amine (-CH₂NH₂) |
Nucleophilic Addition Reactions to the Nitrile
The polarized carbon-nitrogen triple bond of the nitrile group allows for nucleophilic addition reactions. openstax.orgchemistrysteps.com Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile carbon. The initial product is an imine salt, which upon acidic hydrolysis, yields a ketone. libretexts.org This provides a method for forming a new carbon-carbon bond. For the target molecule, reaction with a Grignard reagent followed by hydrolysis would transform the cyano group into a keto group.
Intramolecular and Intermolecular Cyclization Reactions Involving the Nitrile
The nitrile group can participate in cyclization reactions, acting as an electrophile. nih.govmdpi.com In molecules containing a suitably positioned nucleophile, an intramolecular cyclization can occur. For instance, base-catalyzed intramolecular cyclization of certain β-oxonitriles can lead to the formation of cyclic enones. mdpi.com Similarly, acid-catalyzed heterocyclization can also occur, where the nitrile group is attacked by an internal nucleophile. mdpi.com While specific examples involving this compound are not detailed in the literature, the potential for such reactions exists if appropriate functional groups were introduced into the molecule. Anhydride-promoted intramolecular cyclizations of N-cyano compounds have also been reported, demonstrating the activation of the cyano group toward nucleophilic attack. researchgate.netnih.gov
Electrophilic Aromatic Substitution on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org
In this compound, the benzene ring is substituted with three functional groups: a carboxyl group (-COOH), a cyano group (-CN), and a methoxycarbonyl group (-COOCH₃). All three of these groups are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution. They decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.com
Furthermore, all three substituents are meta-directing. This means they direct incoming electrophiles to the positions meta to themselves. In this molecule, the available positions for substitution are C2, C4, and C6.
Position C2 is ortho to the carboxyl group and meta to the cyano group.
Position C4 is meta to the carboxyl group and meta to the cyano group.
Position C6 is ortho to the carboxyl group and ortho to the cyano group.
Due to the strong deactivating nature of all three substituents, electrophilic aromatic substitution on this compound is expected to be extremely difficult, requiring harsh reaction conditions, such as the use of fuming nitric and sulfuric acids for nitration. libretexts.orgyoutube.com The combined deactivating effect makes the aromatic core highly resistant to reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Radical Reactions and Mechanistic Studies Involving this compound
The study of radical reactions involving this compound is not extensively documented in publicly available scientific literature. However, the general principles of radical chemistry on aromatic compounds can provide some theoretical insights.
Aromatic compounds can participate in radical reactions, often initiated by radical initiators that generate free radicals. These radicals can then interact with the aromatic ring. The presence of multiple electron-withdrawing groups on the benzene ring, as in this compound, would make the ring electron-deficient. This electronic nature could influence its reactivity towards different types of radicals. For instance, electron-deficient aromatic compounds may be more susceptible to attack by nucleophilic radicals.
One common type of radical reaction is free-radical halogenation. However, this typically occurs on the alkyl side chains of aromatic compounds (benzylic halogenation) rather than on the aromatic ring itself under standard conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). Since this compound lacks an alkyl side chain, this specific reaction is not applicable.
Direct radical addition to the aromatic ring is another possibility, though it often requires specific conditions and can lead to a mixture of products. The regioselectivity of such an attack would be influenced by the directing effects of the existing substituents and the nature of the attacking radical.
Mechanistic studies on radical reactions often involve techniques such as electron spin resonance (ESR) spectroscopy to detect radical intermediates and kinetic studies to determine reaction rates and mechanisms. Without specific experimental data for this compound, any discussion of reaction mechanisms remains speculative and would be based on analogies to other aromatic systems with multiple electron-withdrawing groups.
Derivatives and Analogues of 3 Cyano 5 Methoxycarbonyl Benzoic Acid
Exploration of Structurally Related Cyano-Substituted Benzoic Acids
The presence and position of the cyano group significantly influence the properties of benzoic acid derivatives. The cyano group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and increases the acidity of the benzoic acid. libretexts.orglibretexts.org
All three monosubstituted cyanobenzoic acids are more acidic than benzoic acid itself. The order of acidity is ortho-cyanobenzoic acid > para-cyanobenzoic acid > meta-cyanobenzoic acid > benzoic acid. quora.com This is attributed to the inductive and resonance effects of the cyano group, which stabilize the carboxylate anion. quora.com
Several cyano-substituted benzoic acid derivatives have been synthesized and investigated for various applications. For instance, processes for producing 3-cyano- and 4-cyanobenzoic acid derivatives have been developed, with some of these compounds serving as intermediates for platelet aggregation inhibitors. justia.comgoogle.com Additionally, 3-cyano-5-methyl-benzoic acid is a known chemical compound. chemicalbook.com The synthesis of 3-cyanopyridine (B1664610) derivatives has also been explored using environmentally friendly methods. researchgate.netresearchgate.net
Table 1: Comparison of Acidity of Cyano-Substituted Benzoic Acids
| Compound | pKa Value |
| o-Cyanobenzoic acid | 2.8 quora.com |
| p-Cyanobenzoic acid | 3.55 quora.comopenstax.org |
| m-Cyanobenzoic acid | 3.60 quora.com |
| Benzoic acid | 4.2 quora.com |
Note: A lower pKa value indicates a stronger acid.
Analysis of Structurally Related Ester-Substituted Benzoic Acids
The ester group, like the cyano group, is electron-withdrawing and influences the chemical properties of the benzoic acid ring. The specific ester group can be varied to modulate properties such as solubility and reactivity.
Examples of structurally related ester-substituted benzoic acids include:
3-Iodo-5-(methoxycarbonyl)benzoic acid : This compound is commercially available and its properties have been characterized. sigmaaldrich.com
3-Cyano-4-(methoxycarbonyl)benzoic acid : Another related derivative that has been documented. bldpharm.com
Methyl 3,5-bis(benzyloxy)benzoate : This compound and its corresponding acid have been used in the synthesis of dendrimers and luminescent complexes. researchgate.net
Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate : This was synthesized as part of studies on chromane (B1220400) derivatives. mdpi.com
The synthesis of these esters often involves standard esterification procedures or modifications of existing functional groups on the benzene ring. For instance, the synthesis of methyl 3,5-bis(benzyloxy)benzoate involves the alkylation of 3,5-dihydroxy-methylbenzoate. mdpi.com
Design and Synthesis of Novel Derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid
The design and synthesis of novel derivatives of this compound are driven by the search for new molecules with specific biological activities or material properties.
Several strategies are employed in the design of new derivatives:
Modification of the Carboxylic Acid Group : The carboxylic acid can be converted to amides, esters, or other functional groups to explore different biological interactions. For example, coupling reactions can be used to form amide linkages with various amines. justia.com
Modification of the Ester Group : The methyl ester can be hydrolyzed and re-esterified with different alcohols to alter solubility and other physicochemical properties.
Substitution on the Benzene Ring : Further substitution on the aromatic ring can be explored to fine-tune the electronic and steric properties of the molecule.
Synthetic methodologies often involve multi-step processes. For instance, the synthesis of novel 2-cyanoacrylate derivatives containing an arylamide moiety starts from substituted benzoic acids and involves condensation, chlorination, and amidation reactions. acs.org Similarly, the synthesis of novel N-benzylidene derivatives of chromenopyrimidine involves a multi-step approach starting from key intermediates like 2-amino-4H-chromene-3-carbonitrile. mdpi.com
Structure-Activity Relationship (SAR) Considerations in Analogous Benzoic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For benzoic acid derivatives, SAR studies often focus on the nature and position of substituents on the benzene ring.
Key SAR considerations include:
Electron-Withdrawing vs. Electron-Donating Groups : Electron-withdrawing groups like cyano and nitro groups generally increase the acidity of benzoic acid and can influence biological activity by affecting how the molecule interacts with its target. libretexts.orglibretexts.orgopenstax.org Conversely, electron-donating groups decrease acidity. libretexts.orglibretexts.org
Steric Effects : The size and position of substituents can affect the conformation of the molecule and its ability to bind to a biological target.
Hydrogen Bonding : The ability of substituents to act as hydrogen bond donors or acceptors is a critical factor in molecular recognition.
In the context of anticancer activity, SAR studies on tricyclic benzoic acid inhibitors of the FTO protein have shown that subtle changes in the structure can lead to significant differences in antiproliferative effects. researchgate.net For example, the analog 13a exhibited a much stronger antiproliferative effect on acute myeloid leukemia (AML) cells compared to the parent compound FB23, despite having similar in vitro inhibitory effects on FTO. researchgate.net
Similarly, in the study of hydroxycinnamic acid derivatives, the presence of additional groups on the phenolic ring was found to impair or abolish their ability to cooperate with other agents in reducing cancer cell viability. nih.gov
Applications of 3 Cyano 5 Methoxycarbonyl Benzoic Acid in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction
3-Cyano-5-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its utility stems from the differential reactivity of its three functional groups, which can be addressed selectively under various reaction conditions. This allows for a stepwise and controlled elaboration of the molecular structure.
The compound is recognized as a valuable building block for creating larger, more intricate molecules. achemblock.com For instance, derivatives of cyanobenzoic acid are used as intermediates in the synthesis of therapeutic agents. google.com Specifically, compounds in this class are precursors for molecules designed to inhibit platelet aggregation, which are important for treating thrombosis and related cardiovascular conditions. google.com The synthesis of such therapeutic agents often involves protecting the carboxylic acid group while other parts of the molecule are modified, a standard practice in medicinal chemistry. google.com
The reactivity of the functional groups allows for a range of chemical transformations:
Esterification: The carboxylic acid group can react with alcohols to form new esters. smolecule.com
Nucleophilic Substitution: The cyano group can be a target for nucleophilic attack, enabling its conversion to other functional groups. smolecule.com
Decarboxylation: Under certain thermal or chemical conditions, the carboxylic acid group can be removed. smolecule.com
Amidation: The carboxylic acid can be converted to an amide, a common linkage in pharmaceutical compounds.
| Reaction Type | Functional Group Involved | Potential Outcome |
| Esterification | Carboxylic Acid | Formation of a diester |
| Amidation | Carboxylic Acid | Formation of an amide |
| Hydrolysis | Methoxycarbonyl Group | Formation of a dicarboxylic acid |
| Reduction | Cyano Group | Formation of a primary amine |
| Cyclization | Multiple Groups | Formation of heterocyclic systems |
Utilization in the Synthesis of Heterocyclic Compounds
The molecular scaffold of this compound is well-suited for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The cyano and carboxylic acid groups can participate in cyclization reactions to form rings containing nitrogen, oxygen, or other heteroatoms.
For example, cyanobenzoic acid derivatives can be used to synthesize complex pyridyl structures. google.com A general route involves the Sandmeyer reaction, where an amino group is converted into a cyano group via a diazonium salt, a foundational method for producing cyano-substituted aromatic rings that can later be incorporated into heterocyclic systems. google.com Research has demonstrated the synthesis of pyridinyl-oxy-benzoic acid derivatives through the reaction of a chlorocyanopyridine with a hydroxybenzoic acid, showcasing a pathway where a cyano-functionalized ring is linked to another aromatic system to build a larger heterocyclic structure. mdpi.com Furthermore, complex heterocyclic systems, such as pyrazolone-thiadiazole hybrids, have been synthesized using precursors containing cyano groups, highlighting the versatility of the nitrile functionality in constructing diverse ring systems. mdpi.com The synthesis of 3-cyano-5-((3,5-diethyl-1H-pyrazol-4-yl)oxy)benzoic acid is a direct example of incorporating a pyrazole (B372694) ring system onto the cyanobenzoic acid framework. ncats.io
Strategic Applications in Agrochemical Synthesis
While direct applications of this compound in agrochemicals are not extensively documented, related cyanobenzoic acid derivatives are utilized in this field. The "cyano" moiety is a known toxophore or functional group in various classes of pesticides. A patent for producing cyanobenzoic acid derivatives notes their utility in creating compounds for combating animal pests, specifically mentioning 2-cyano-3-(halo)alkoxy-benzenesulfonamide compounds. google.com This indicates that the cyanobenzoic acid scaffold is a relevant starting point for developing new active ingredients in crop protection and animal health. The synthesis of such compounds often requires multi-step processes where intermediates like this compound could play a role in introducing the necessary functional groups.
Contributions to Material Science and Advanced Materials Development
The rigid structure and multiple functional groups of this compound make it a candidate for the development of advanced materials. A closely related compound, 3-cyano-benzoic acid methyl ester, is cited as an important raw material for synthesizing liquid crystal materials. unimi.it The presence of the polar cyano group and the aromatic ring contributes to the anisotropic properties required for liquid crystal formation.
Additionally, aromatic carboxylic acids are fundamental building blocks for metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group on this compound can coordinate with metal centers, while the cyano and ester groups can be used to tune the properties of the resulting framework, such as pore size and functionality. The development of Cu-3,5-dimethyl-1,2,4-triazole MOFs demonstrates the principle of using functionalized organic ligands to create novel framework materials with specific properties, in this case, antibacterial activity. nih.gov
Development of Catalysts and Ligands Incorporating the this compound Scaffold
In coordination chemistry and catalysis, this compound can serve as a versatile ligand or a precursor to more complex ligands. The carboxylic acid, ester, and cyano groups all have the potential to coordinate with metal ions. This multi-dentate character allows for the formation of stable metal complexes with specific geometries and electronic properties, which are key to catalytic activity.
The synthesis of metal complexes often relies on ligands containing cyano or carboxylic acid groups. researchgate.net For example, benzoic acid itself is used in the preparation of catalysts for oxidation reactions. google.com The incorporation of a cyano group provides an additional coordination site and modifies the electronic nature of the ligand. The synthesis of a pyrazole-containing derivative, 3-cyano-5-((3,5-diethyl-1H-pyrazol-4-yl)oxy)benzoic acid, demonstrates how the basic scaffold can be elaborated into a more complex ligand designed for specific metal-binding or biological targeting purposes. ncats.io Such tailored ligands are essential in the development of catalysts for fine chemical synthesis and in the creation of metal-based drugs.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Cyano-5-(methoxycarbonyl)benzoic acid, both ¹H and ¹³C NMR would provide crucial information about the electronic environment and connectivity of the atoms.
Proton (¹H) NMR Spectral Analysis
In a ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons of the ester group would be observable. The aromatic region would display signals from the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as distinct signals, possibly multiplets, reflecting their coupling with each other. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing nature of the cyano, methoxycarbonyl, and carboxylic acid groups. The methyl group of the methoxycarbonyl function would be expected to appear as a singlet, typically in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid group would also produce a singlet, which can be broad and its chemical shift highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | m |
| OCH₃ | 3.5 - 4.0 | s |
| COOH | 10.0 - 13.0 | s (broad) |
(Note: These are generalized predictions and actual experimental values may vary.)
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the aromatic carbons, the cyano carbon, the carbonyl carbons of the ester and carboxylic acid, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. The quaternary carbons (those attached to the substituents) would typically show weaker signals compared to the protonated aromatic carbons. The cyano carbon has a characteristic chemical shift, as do the carbonyl carbons of the ester and carboxylic acid.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 120 - 140 |
| Aromatic C-CN | 110 - 120 |
| Aromatic C-COOCH₃ | 130 - 140 |
| Aromatic C-COOH | 130 - 140 |
| CN | 115 - 125 |
| COOCH₃ | 160 - 170 |
| COOH | 165 - 175 |
| OCH₃ | 50 - 60 |
(Note: These are generalized predictions and actual experimental values may vary.)
Advanced Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is crucial for identifying the connectivity across the quaternary carbons and the functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acid, the ester, and the nitrile.
The IR spectrum would be expected to show a broad O-H stretching vibration for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations for both the carboxylic acid and the ester would appear in the range of 1680-1750 cm⁻¹, and may be resolved into two distinct peaks. The C≡N stretch of the cyano group is expected to be a sharp, medium-intensity band around 2220-2240 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid would also be present.
Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be observable in both IR and Raman spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For instance, loss of the methoxy group (-OCH₃) from the ester would result in a significant fragment ion. Loss of the entire methoxycarbonyl group (-COOCH₃) or the carboxylic acid group (-COOH) could also be observed. The fragmentation of the aromatic ring itself would lead to a series of smaller fragment ions. Analysis of these fragmentation pathways would provide further confirmation of the molecule's structure.
Other Advanced Spectroscopic and Diffraction Techniques
A comprehensive search of scientific literature and chemical databases reveals a notable lack of publicly available experimental data regarding the use of advanced spectroscopic and diffraction techniques for the specific structural elucidation of this compound. While techniques such as X-ray crystallography, Raman spectroscopy, and UV-Vis spectroscopy are fundamental for unequivocally determining molecular geometry, crystal packing, vibrational modes, and electronic transitions, specific research findings detailing these analyses for this particular compound have not been reported in accessible scholarly articles or databases.
X-ray crystallography, a critical method for determining the three-dimensional arrangement of atoms within a crystal, would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. However, no crystallographic information files (CIFs) or detailed structural reports for this compound are currently available in crystallographic databases.
Furthermore, detailed studies using UV-Vis spectroscopy to probe the electronic transitions within the molecule are also not present in the available literature. This information would be useful in understanding the electronic structure and conjugation within the aromatic system.
While data for structurally related compounds, such as 3-cyanobenzoic acid and 3-(methoxycarbonyl)benzoic acid, are available, the strict focus of this article on this compound prevents the inclusion of such analogous data. The absence of specific experimental data for this compound highlights a gap in the current body of chemical literature and presents an opportunity for future research to fully characterize this molecule.
Due to the lack of available data, no interactive data tables for advanced spectroscopic and diffraction techniques can be provided.
Computational Chemistry and Theoretical Studies on 3 Cyano 5 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of molecules. These methods are used to determine the most stable structure, electronic characteristics, and spectroscopic signatures of a compound.
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 3-Cyano-5-(methoxycarbonyl)benzoic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles.
DFT methods, such as B3LYP, are commonly employed for this purpose. mdpi.comresearchgate.net Studies on similar substituted benzoic acids show that substituents can cause slight distortions in the benzene (B151609) ring from a perfect planar structure. researchgate.net The carboxylic acid and methoxycarbonyl groups may exhibit different rotational conformations (rotamers), and conformational analysis is used to identify the most stable conformer by comparing their relative energies. This analysis is critical as the molecular conformation influences its physical properties and how it interacts with other molecules.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical data obtained from a geometry optimization calculation, based on general knowledge of similar structures. Specific values for this compound would require a dedicated DFT study.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-CN | ~1.45 Å | |
| C≡N | ~1.15 Å | |
| C-COOH | ~1.49 Å | |
| C-COOCH3 | ~1.49 Å | |
| Bond Angle | C-C-C (aromatic) | 118 - 122° |
| C-C-CN | ~120° | |
| C-C-COOH | ~120° |
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-withdrawing nature of the cyano and carbonyl groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In a typical MEP map, red areas indicate regions of high electron density (negative potential), often associated with lone pairs on oxygen or nitrogen atoms, which are prone to electrophilic attack. Blue areas represent electron-deficient regions (positive potential), usually around hydrogen atoms, which are susceptible to nucleophilic attack. mdpi.com
Table 2: Representative FMO Analysis Data (Illustrative) This table shows the kind of data generated from an FMO analysis. Actual values would be derived from a specific quantum chemical calculation.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 5.5 eV |
| Ionization Potential | Energy required to remove an electron (≈ -EHOMO) | 7.5 eV |
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated spectrum is often scaled by a factor to correct for systematic errors in the computational method, and the resulting pattern shows good agreement with experimental IR spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical calculations help in assigning the signals in an experimental NMR spectrum to specific atoms in the structure.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies, providing a detailed step-by-step picture of the reaction mechanism. nih.gov
For instance, in the synthesis of derivatives of this compound, computational studies could be used to:
Determine whether a reaction proceeds through a concerted, one-step mechanism or a stepwise mechanism involving intermediates. nih.gov
Explain the regioselectivity of a reaction, for example, why a substituent adds to a particular position on the aromatic ring.
Analyze the catalytic cycle of a metal-catalyzed reaction, such as a cross-coupling reaction to modify the benzoic acid structure.
Studies on related cycloaddition reactions have shown that DFT calculations can distinguish between pericyclic and stepwise zwitterionic pathways, clarifying mechanisms that are difficult to probe experimentally. nih.gov Similarly, the mechanism for the formation of complex heterocyclic systems can be elucidated by calculating the energies of various intermediates and transition states along the proposed reaction pathway. orientjchem.org
Molecular Docking and Dynamics Simulations of Derivatives (if applicable to interactions)
While this compound is a synthetic intermediate, its derivatives could be designed as biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov
This method is crucial in drug discovery. For derivatives of this compound, docking studies could:
Identify potential biological targets by screening the compound against a library of protein structures.
Predict the binding affinity (e.g., binding energy in kcal/mol) of the ligand to the target's active site.
Visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur upon binding.
Table 3: Representative Molecular Docking Results for a Hypothetical Derivative This table illustrates the typical output from a molecular docking study of a bioactive derivative.
| Parameter | Description | Example Value/Result |
|---|---|---|
| Target Protein | The biological macromolecule of interest | e.g., Topoisomerase II nih.gov |
| Binding Energy | The calculated strength of the ligand-receptor interaction | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand | e.g., LEU476, HIS475, GLY472 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of analogues derived from this compound, a QSAR study would involve:
Data Set: Compiling a set of related molecules with experimentally measured biological activity (e.g., enzyme inhibition).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., size, electronic properties, lipophilicity).
Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the activity.
Validation: Testing the model's predictive power using statistical metrics like the cross-validated R² (q²). researchgate.net
A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing, which saves time and resources in the drug discovery process. researchgate.net
Future Directions and Emerging Research Avenues for 3 Cyano 5 Methoxycarbonyl Benzoic Acid
The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the need for greater efficiency, sustainability, and precision. For a versatile building block like 3-Cyano-5-(methoxycarbonyl)benzoic acid, with its distinct arrangement of electron-withdrawing groups on an aromatic scaffold, the future holds significant promise. The strategic positioning of the cyano, methoxycarbonyl, and carboxylic acid functionalities offers a rich platform for chemical exploration. Emerging research is poised to unlock its full potential, moving beyond current applications into new realms of synthesis and materials science. This section explores the prospective research avenues that could define the future of this compound.
Q & A
Q. What are the common synthetic routes for 3-Cyano-5-(methoxycarbonyl)benzoic acid?
A typical synthesis involves amide coupling followed by hydrolysis. For example, structurally analogous compounds are synthesized via coupling between a methoxycarbonyl-substituted benzoic acid derivative and a substituted aniline using standard carbodiimide-based coupling agents (e.g., EDC/HOBt). The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH/MeOH) to yield the free carboxylic acid .
Q. What characterization methods are critical for verifying the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and functional groups (e.g., cyano, methoxycarbonyl). For example, H NMR peaks near δ 8.0–8.5 ppm indicate aromatic protons, while δ 3.8–4.0 ppm corresponds to methoxy groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used for refining crystallographic data .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields and scalability?
Optimization strategies include:
- Stepwise Process Refinement : For example, nitration and bromination steps in related benzoic acid derivatives are optimized by controlling reaction temperature, stoichiometry, and catalyst loading. A scaled-up synthesis (70 kg/batch) achieved a 24% yield through careful step optimization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cyanation) improve selectivity and reduce byproducts.
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations).
- Redundant Crystallography : Use SHELXL for high-resolution refinement to resolve ambiguities in electron density maps, especially for flexible substituents like methoxycarbonyl groups .
- Isotopic Labeling : For complex cases, C-labeled analogs can clarify signal assignments in NMR spectra .
Q. What are the applications of this compound in materials science or adsorption studies?
Benzoic acid derivatives are employed in:
- Metal Ion Adsorption : Functionalized benzoic acids enhance the efficiency of activated carbon adsorbents for heavy metal removal (e.g., Co). The cyano and methoxycarbonyl groups act as chelating sites .
- Coordination Polymers : The carboxylic acid moiety facilitates metal-organic framework (MOF) formation, with potential use in catalysis or gas storage.
Methodological Challenges and Solutions
Q. How to handle instability during storage or reaction conditions?
- Storage : Protect from light and moisture (store at 0–4°C in sealed containers).
- In Situ Derivatization : For reactive intermediates (e.g., esters), generate them in situ to avoid decomposition.
Q. What computational tools aid in predicting reactivity or spectroscopic properties?
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and reaction pathways (e.g., substituent effects on aromatic electrophilic substitution).
- Molecular Dynamics (MD) : Simulates adsorption behavior in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
